![molecular formula C23H16BrNO3S B345656 4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate CAS No. 329777-85-7](/img/structure/B345656.png)

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

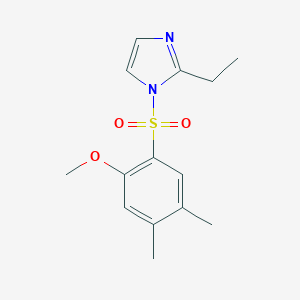

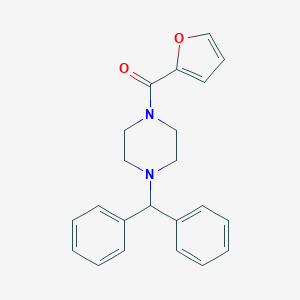

“4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate” is a chemical compound with a complex structure . It is also known as "4-[(Z)-[(naphthalen-1-yl)methylidene]amino]phenyl 4-bromobenzene-1-sulfonate" .

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple aromatic rings and functional groups . The molecular formula is C23H16BrNO3S, and it has an average mass of 322.402 Da and a monoisotopic mass of 322.147003 Da .Aplicaciones Científicas De Investigación

Synthetic Applications and Antibacterial Potential

Research has shown that compounds derived from naphthalene and benzenesulfonamide frameworks exhibit significant antibacterial properties. For instance, derivatives synthesized from naphthalen-1-amine with benzenesulfonyl chloride demonstrated potent antibacterial activity against various bacterial strains. These compounds, structured through specific synthetic pathways, were structurally elucidated and identified as promising antibacterial agents with moderate to weak enzyme inhibitory capabilities (Abbasi et al., 2015).

Anticancer Activity

Another significant application involves the synthesis of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which demonstrated potent cytotoxic activity against human cancer cell lines, including A549 (lung carcinoma), HeLa (cervical cancer), and MCF‐7 (breast cancer) cells. These compounds showed remarkable cytotoxic activity, suggesting their potential as potent agents against several cancer types. The mechanism of action includes apoptosis induction and cell cycle arrest, highlighting their therapeutic promise in cancer treatment (Ravichandiran et al., 2019).

Fluorescent Amino Acid Derivatives

The synthesis of fluorescent amino acid derivatives, such as 4-Ethoxymethylene-2-[1]-naphthyl-5(4H)-oxazolone, from naphthoyl-glycine, opens up applications in biochemical and medical research. These compounds offer potential utility in cellular compartment monitoring due to their pH-sensitive emission properties, which could be advantageous for studying cellular processes and diagnostics (Kóczán et al., 2001).

Iron(III) Recognition

Azo compounds, including derivatives of 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate, have been studied for their potential in Fe3+ recognition in acidic solutions. These compounds interact specifically with Fe3+, altering the absorption and emission spectra significantly, suggesting their application in sensor technologies for metal ion detection (Cheng et al., 2008).

Propiedades

IUPAC Name |

[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-bromobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrNO3S/c24-19-8-14-22(15-9-19)29(26,27)28-21-12-10-20(11-13-21)25-16-18-6-3-5-17-4-1-2-7-23(17)18/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILNRDNECMWOJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-Naphthylmethylene)amino]phenyl 4-bromobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)

![2-Ethyl-1-{[2-methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}imidazole](/img/structure/B345574.png)

![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)

![3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B345662.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B345664.png)